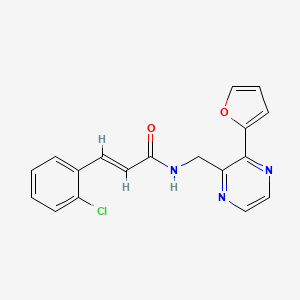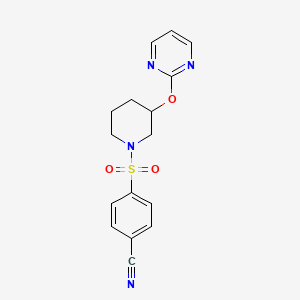![molecular formula C14H20O9 B2861014 [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 13137-69-4](/img/structure/B2861014.png)
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- It participates in reactions that lead to the formation of other compounds, making it a versatile building block for designing new materials, pharmaceuticals, and functional molecules .
- Researchers investigate its interactions with biological targets, aiming to discover novel drugs for various conditions. Its tetraacetate form provides stability and facilitates controlled modifications .
- Its acetyl groups allow for precise adjustments to achieve desired taste profiles, making it valuable for creating natural and artificial flavors .
- By modifying its acetyl groups, scientists can tailor its compatibility with different polymer matrices, potentially leading to innovative materials for various applications .
- It could serve as a scaffold for drug delivery systems, where controlled release of therapeutic agents is essential. Researchers investigate its biocompatibility and degradation behavior .
- In chromatography, it can serve as a calibration standard or internal standard for accurate measurements .
Organic Synthesis and Chemical Intermediates
Pharmaceutical Research
Spice and Flavor Chemistry
Polymer Chemistry and Material Science
Biomedical Applications
Analytical Chemistry and Chromatography
Environmental and Green Chemistry
Mecanismo De Acción
Target of Action
D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate, also known as 1,5-Anhydroglucitol, primarily targets the sodium-glucose transporter 2 (SGLT2) . SGLT2 is a protein in the kidney that reabsorbs glucose into the bloodstream .
Mode of Action
The compound works by inhibiting SGLT2 . This inhibition allows extra glucose to be excreted through the urine, improving glycemic control without increasing insulin secretion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renal glucose reabsorption process . By inhibiting SGLT2, the compound prevents glucose from being reabsorbed back into the bloodstream, promoting glucose excretion in urine .
Pharmacokinetics
It is known that the compound has good oral availability . It reduces blood glucose levels by preventing the renal glucose reabsorption process and promoting glucose excretion in urine .
Result of Action
The molecular and cellular effects of the compound’s action result in improved glycemic control . By inhibiting SGLT2 and promoting glucose excretion in urine, the compound helps to lower blood glucose levels .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the patient’s diet and overall health status. The compound’s stability can be influenced by storage conditions . It is recommended to store the compound in a sealed, dry environment at room temperature .
Propiedades
IUPAC Name |
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12+,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHEXUWXLOVPV-XJFOESAGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2860935.png)
![1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol](/img/structure/B2860939.png)
![3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2860943.png)
![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2860945.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2860946.png)
![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)

![N-(3-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2860949.png)
![methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2860951.png)


